3,4-Dimethoxy-1-prolylpyrrolidine

Description

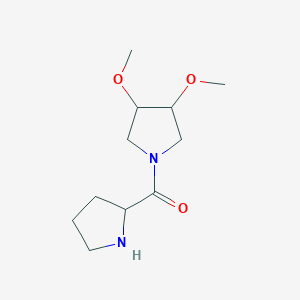

3,4-Dimethoxy-1-prolylpyrrolidine is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with methoxy groups at the 3- and 4-positions and a prolyl substituent (a proline-derived secondary amine) at the 1-position. This compound combines conformational rigidity from the pyrrolidine core with electronic modulation via methoxy groups, making it relevant in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

(3,4-dimethoxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-15-9-6-13(7-10(9)16-2)11(14)8-4-3-5-12-8/h8-10,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMHALVDYCIWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which include 3,4-dimethoxy-1-prolylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

Pyrrolidine vs. Pyrimidine Derivatives :

The pyrrolidine core in 3,4-Dimethoxy-1-prolylpyrrolidine is a five-membered ring, distinct from six-membered pyrimidine derivatives like the tetrahydropyrimidine in . Pyrimidines exhibit greater planarity and conjugation, influencing their electronic properties and biological interactions (e.g., DNA intercalation). Pyrrolidines, by contrast, offer enhanced stereochemical control due to puckered ring conformations.- Fused vs. Single Rings: The compound in features a fused pyrrolo[2,3-d]pyrimidine-dione system , which introduces additional rigidity and π-conjugation compared to the monocyclic pyrrolidine structure of the target compound. Fused systems often exhibit red-shifted UV-Vis absorption, relevant in materials science (e.g., LEDs, as in ).

Substituent Effects

- Methoxy vs. Silyl Protecting Groups: highlights silyl-protected pyrrolidines, such as (3S,4S)-3,4-bis(tert-butyldimethylsilyloxy)pyrrolidine .

- Prolyl vs. These aromatic substituents in analogs contribute to π-π stacking interactions, critical in photophysical applications.

Table 1: Structural Features of this compound and Analogs

Physicochemical Properties

Spectroscopic Signatures

- IR and NMR Data: Methoxy groups in the target compound would likely show C-O stretching near 1250–1050 cm⁻¹ (IR), similar to the 1380 cm⁻¹ NO₂ stretch in . The prolyl group’s NH may absorb near 3300 cm⁻¹. In NMR, methoxy protons typically resonate at δ 3.2–3.5 ppm, comparable to the CH₃ signals in (δ 2.5–3.3 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.